molecular formula C10H11IO3 B8161402 Methyl 2-ethoxy-4-iodobenzoate

Methyl 2-ethoxy-4-iodobenzoate

Cat. No. B8161402
M. Wt: 306.10 g/mol
InChI Key: FYLYHRCNWHSPIB-UHFFFAOYSA-N
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Description

Methyl 2-ethoxy-4-iodobenzoate is a useful research compound. Its molecular formula is C10H11IO3 and its molecular weight is 306.10 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Antimicrobial Properties in Cosmetics and Food Preservatives : Methyl 4-hydroxybenzoate, a related compound, demonstrates antimicrobial properties due to its 3D framework and extensive hydrogen bonding. This compound is commonly used in cosmetics, personal-care products, and food preservatives (Sharfalddin et al., 2020).

  • Precursor for Synthesis of Substituted Compounds : The Jourdan-Ullmann reaction of anthranilic acids and methyl 2-iodobenzoates yields 2-(2-methoxycarbonylphenyl)anthranilic acids, essential precursors for synthesizing substituted compounds (Rewcastle & Denny, 1987).

  • Antioxidant Activity : A novel compound, 2-ethoxy-4-[(5-oxo-3-phenyl-1,5-dihydro-1,2,4-triazol-4-ylimino)-methyl]-phenyl-4-methoxybenzoate, shows promising antioxidant activity (Medetalibeyoglu, 2021).

  • Synthesis of Novel Compounds : The synthesis of 4-(2-ethoxy-2-oxo-ethoxy)-3-nitrobenzoic methyl ester under optimal conditions demonstrates the potential for creating novel compounds (Dulin, 2007).

  • Heck Reaction Applications : The Heck reaction can effectively synthesize 1-alkoxyisoquinoline-3-carboxylic acids esters using related compounds (Ture et al., 2011).

  • Anticoccidial Activity : 4-amino-2-ethoxybenzoic acid and its derivatives show potent anticoccidial activity, indicating potential applications in antiparasitic drug development (Rogers et al., 1964).

  • Synthesis of 3-Iodobenzo[b]furans : Iodocyclization of ethoxyethyl ethers to alkynes is a versatile method for preparing various 3-iodobenzo[b]furans (Okitsu et al., 2008).

  • Oxidizing Reagents in Chemistry : Esters of 2-iodoxybenzoic acid are stable, highly reactive oxidizing reagents with applications in chemistry, pharmacology, and biochemistry (Zhdankin et al., 2005).

  • Imaging of Inflammation : [(125)I]iodoDPA-713 is a new probe for preclinical studies of TSPO activity in inflammation, utilizing iodinated compounds for enhanced imaging (Wang et al., 2009).

  • Detection of Alzheimer's Disease : [(18)F]24, a compound related to benzoxazole derivatives, shows potential as a PET agent for detecting Alzheimer's disease-related β-amyloid plaques (Cui et al., 2012).

properties

IUPAC Name

methyl 2-ethoxy-4-iodobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11IO3/c1-3-14-9-6-7(11)4-5-8(9)10(12)13-2/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYLYHRCNWHSPIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)I)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11IO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Iodoethane (2.75 g) was added to a DMF (40 mL) suspension of methyl 2-hydroxy-4-iodobenzoate (3.27 g) and potassium carbonate (3.25 g), and the mixture was stirred at 60° C. for 24 hours. The reaction mixture was allowed to cool to room temperature, and then, water was added thereto, followed by extraction with ethyl acetate. The obtained organic layer was washed with water and saturated saline and dried over anhydrous magnesium sulfate, and then, the solvent was distilled off under reduced pressure. The obtained residue was purified by silica gel column chromatography (hexane/ethyl acetate) to obtain the title compound (3.53 g).
Quantity
2.75 g
Type
reactant
Reaction Step One
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Quantity
40 mL
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reactant
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3.27 g
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reactant
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3.25 g
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reactant
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

2-Iodoethane (3.53 g) was added at room temperature to a mixture of methyl 2-hydroxy-4-iodobenzoate (4.19 g), potassium carbonate (4.17 g), and DMF (50 mL), and the resultant mixture was stirred at 70° C. for 1 hour in a nitrogen atmosphere. Water was added to the reaction mixture at room temperature, followed by extraction with ethyl acetate. The obtained organic layer was washed with water and saturated saline in this order and dried over anhydrous magnesium sulfate, and then, the solvent was distilled off under reduced pressure. The obtained residue was purified by silica gel column chromatography (hexane/ethyl acetate) to obtain the title compound (4.52 g).
Quantity
3.53 g
Type
reactant
Reaction Step One
Quantity
4.19 g
Type
reactant
Reaction Step One
Quantity
4.17 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
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reactant
Reaction Step One
[Compound]
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resultant mixture
Quantity
0 (± 1) mol
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reactant
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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